Oxacyclotridec-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3Z)-1-oxacyclotridec-3-en-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h8,10H,1-7,9,11H2/b10-8- |
InChI Key |
IISIVLZRIYEJCU-NTMALXAHSA-N |
Isomeric SMILES |
C1CCCC/C=C\C(=O)OCCCC1 |
Canonical SMILES |
C1CCCCC=CC(=O)OCCCC1 |
Synonyms |
(3Z)-dodecen-12-olide |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Oxacyclotridec 3 En 2 One and Its Analogues
Isolation and Characterization from Plant Sources
The journey to understanding Oxacyclotridec-3-en-2-one begins with the exploration of its natural sources. While direct isolation of the 3-en-2-one isomer is not extensively documented, closely related analogues have been identified in a variety of plants, most notably in Citrus species and several medicinal herbs.
Occurrence in Citrus Species (e.g., Citrus junos, Citrus limon)
The essential oils of Citrus fruits are a rich source of volatile and semi-volatile organic compounds that contribute to their characteristic aromas. Within this complex mixture, specific lactones have been identified. A notable analogue of this compound found in Citrus is (Z)-9-dodecen-12-olide, also known as yuzu lactone or oxacyclotridec-10-en-2-one. nih.govfrontiersin.org This compound has been isolated from Citrus junos (yuzu) and Citrus limon (lemon). nih.govfrontiersin.org The identification of these compounds often involves sophisticated analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) to determine their structure and sensory impact. nih.govfrontiersin.org
The peels of Citrus limon have been a particular focus of research for isolating various natural products. nih.gov While a wide array of compounds including coumarins, furanocoumarins, and triterpenoids have been identified, the presence of specific macrolides like yuzu lactone highlights the chemical diversity within this species. nih.gov
Table 1: Occurrence of Oxacyclotridec-10-en-2-one in Citrus Species
| Compound Name | Synonym(s) | Citrus Species | Reference(s) |
| (Z)-9-dodecen-12-olide | Yuzu lactone, oxacyclotridec-10-en-2-one | Citrus junos, Citrus limon | nih.govfrontiersin.org |
Identification in Medicinal Plants (e.g., Andrographis paniculata, Phyllanthus debilis Klein)
Beyond the realm of citrus fruits, analogues of this compound have been identified in plants with a long history of use in traditional medicine. Andrographis paniculata, a plant renowned in various traditional systems of medicine, has been found to contain 13-Hexyl-oxa-cyclotridec-10-en-2-one. researchgate.netijapbc.com This fatty acid derivative was identified through mass spectrometry analysis of extracts from the plant. researchgate.netijapbc.com
Research has also pointed to the presence of this same compound, 13-Hexyl-oxa-cyclotridec-10-en-2-one (HCT), in the leaves of Phyllanthus debilis Klein. researchgate.netresearchgate.net Phyllanthus debilis is a species within the Phyllanthaceae family and is found in tropical and subtropical regions. gbif.orgkew.org The isolation of HCT from both Andrographis paniculata and Phyllanthus debilis suggests a potential shared biosynthetic pathway or similar ecological pressures leading to the production of this macrolide. researchgate.netresearchgate.net
Table 2: Identification of Oxacyclotridec-10-en-2-one Analogue in Medicinal Plants
| Compound Name | Plant Species | Reference(s) |
| 13-Hexyl-oxa-cyclotridec-10-en-2-one | Andrographis paniculata, Phyllanthus debilis Klein | researchgate.netijapbc.comresearchgate.net |
Proposed Biosynthetic Mechanisms
The biosynthesis of macrolides like this compound and its analogues is a complex process. While specific pathways for these exact compounds are not fully elucidated, general principles of macrolide biosynthesis in plants and other organisms provide a framework for understanding their formation. These pathways often involve the cyclization of long-chain fatty acid precursors.
One of the key reactions in the synthesis of macrocyclic lactones is ring-closing metathesis (RCM). eurjchem.comacs.org This powerful synthetic tool in organic chemistry is also believed to mimic natural biosynthetic processes. The synthesis of yuzu lactone ((10E/Z)-Oxacyclotridec-10-en-2-one) has been achieved in the lab from precursors derived from olive oil, highlighting the potential of fatty acids as starting materials. acs.orgnih.gov The process involves the esterification of a fatty acid with an unsaturated alcohol, followed by an RCM reaction to form the macrocyclic ring. acs.org
Another proposed mechanism involves the ozonolysis of fatty acid esters, such as methyl oleate, to generate intermediates that can then be cyclized to form the lactone ring. mdpi.com The stereoselectivity of these reactions is a critical aspect, influencing the final geometry (E/Z configuration) of the double bond within the macrolide structure. mdpi.com
Ecological and Biological Roles in Natural Systems
The presence of these macrolides in plants suggests they play specific roles in the plant's interaction with its environment. While direct studies on the ecological role of this compound are limited, the known functions of similar compounds offer valuable insights.
In Citrus species, volatile compounds like yuzu lactone are major contributors to the fruit's aroma profile, which is crucial for attracting pollinators and seed dispersers. nih.govfrontiersin.org Conversely, some plant volatiles can act as deterrents to herbivores and pathogens. For instance, the peels of Citrus junos have been shown to have an inhibitory effect on the growth of other plants, a phenomenon known as allelopathy. nih.gov While the primary compound identified in that study was abscisic acid-beta-D-glucopyranosyl ester, the presence of a complex mixture of compounds, including macrolides, could contribute to this effect. nih.gov
Advanced Synthetic Methodologies for Oxacyclotridec 3 En 2 One and Its Derivatives
Ring-Closing Metathesis (RCM) Strategies
Ring-Closing Metathesis is a powerful reaction in organic chemistry used to form unsaturated rings through the intramolecular reaction of a molecule containing two terminal alkenes. wikipedia.org This process is catalyzed by metal carbene complexes and results in the formation of a cycloalkene and a volatile byproduct, typically ethylene, which helps to drive the reaction to completion. wikipedia.orgorganic-chemistry.org RCM is favored for creating macrocycles due to its tolerance for a wide variety of functional groups and its effectiveness in forming rings that were historically difficult to synthesize. wikipedia.orgwikipedia.org
The success of an RCM reaction is critically dependent on the choice of catalyst. Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, are widely used for their stability and functional group tolerance. wikipedia.orgorganic-chemistry.org These catalysts have evolved through several "generations," each offering distinct advantages.
First-Generation Grubbs Catalyst (G1): This catalyst is effective for many RCM applications but may require higher catalyst loadings and elevated temperatures. wikipedia.orgorganic-chemistry.org
Second-Generation Grubbs Catalyst (G2): Featuring an N-heterocyclic carbene (NHC) ligand, G2 exhibits significantly higher activity than G1, allowing for lower catalyst loadings and the cyclization of more sterically hindered or electronically deactivated substrates. organic-chemistry.orgeurjchem.com It is often the catalyst of choice for synthesizing macrolactones from fatty acid-derived precursors. eurjchem.com
Hoveyda-Grubbs Catalysts (H2): These second-generation catalysts incorporate a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of ruthenium byproducts post-reaction. organic-chemistry.org They are known for their efficiency, sometimes requiring as little as 2 mol% for effective cyclization. organic-chemistry.org
Fast-Initiating Catalysts (Third-Generation): By replacing a phosphine (B1218219) ligand with more labile ones like pyridine, these catalysts show dramatically increased initiation rates, which is particularly useful in applications like ring-opening metathesis polymerization (ROMP). wikipedia.org
The selection of the optimal catalyst often involves screening, as performance can be substrate-dependent. For instance, in the synthesis of a 12-membered macrolactone, one study found that Grubbs second-generation catalyst successfully mediated the RCM, while another noted that Hoveyda-type catalysts were more efficient for a different macrolide synthesis. organic-chemistry.orgcam.ac.uk
Table 1: Comparison of Common Grubbs-type Catalysts for RCM
| Catalyst Generation | Key Ligands | Characteristics | Common Applications |
| First (G1) | Tricyclohexylphosphine | Moderate activity, good functional group tolerance. | General metathesis, synthesis of less-hindered rings. wikipedia.org |
| Second (G2) | Tricyclohexylphosphine, NHC | High activity, broad substrate scope, more robust. | Challenging RCM, synthesis of hindered macrocycles. organic-chemistry.org |
| Hoveyda (H2) | NHC, Isopropoxybenzylidene | High stability, catalyst regeneration, low residual Ru. | "Green" chemistry applications, complex molecule synthesis. organic-chemistry.org |
| Third | Pyridine, NHC | Extremely fast initiation rates. | Ring-opening metathesis polymerization (ROMP). wikipedia.org |
The structure of the acyclic diene precursor is a critical factor for a successful RCM macrocyclization. The reaction is typically performed under high-dilution conditions (~1-2 mM) to favor the intramolecular cyclization over intermolecular polymerization (ADMET). eurjchem.commdpi.com The conformation of the substrate can be influenced by the presence of certain functional groups. For example, an ester group within the carbon chain can act as a "template," pre-organizing the molecule for cyclization through coordination with the ruthenium center, thereby increasing the yield of the desired macrolactone. mdpi.com
However, the proximity of polar groups to the terminal alkenes can sometimes inhibit the catalyst. mdpi.com Strategic placement of protecting groups or modification of the substrate's carbon skeleton is often necessary. For the synthesis of a 12-membered ring like oxacyclotridec-3-en-2-one, a typical precursor would be an acyclic ester with terminal double bonds positioned to facilitate the desired ring closure. For example, the esterification of an unsaturated fatty acid with an unsaturated alcohol creates a suitable diene for RCM. eurjchem.com Attempts to form highly strained 12-membered rings can sometimes be unsuccessful, leading exclusively to the formation of homodimers. rsc.org
Controlling the geometry (E/Z isomerism) of the newly formed double bond within the macrocycle is a significant challenge in RCM. wikipedia.org Generally, RCM reactions tend to favor the thermodynamically more stable E (trans) isomer, especially in larger macrocycles. wikipedia.orgmdpi.com Ruthenium NHC catalysts often exhibit a preference for forming the E-isomer due to steric interactions in the metallacyclobutane intermediate. wikipedia.org
However, achieving high Z (cis) selectivity is possible through specialized catalyst design. Grubbs and Hoveyda have developed ruthenium and molybdenum-based catalysts with bulky ligands that sterically enforce the formation of the Z-isomer. wikipedia.orgmdpi.comnih.gov For instance, chelating ruthenium catalysts and certain molybdenum or tungsten monoaryloxide pyrrolide (MAP) complexes have demonstrated high Z-selectivity in the synthesis of various macrocycles. wikipedia.orgmdpi.com The stereochemical outcome can be crucial, as the biological activity of a macrocycle can depend on the alkene's configuration. nih.gov Regioselectivity, or which pair of double bonds reacts in a molecule with more than two, can be directed by substrate design, such as using a relay RCM (RRCM) strategy where a tether directs the catalyst to a specific site. nih.govmdpi.com
RCM can be integrated into tandem or cascade reaction sequences to rapidly build molecular complexity from simple precursors. researchgate.net A tandem reaction involves multiple bond-forming events occurring sequentially in a single pot without isolation of intermediates. For example, a sequence involving an initial isomerization of an internal double bond to a terminal position, followed immediately by RCM, can produce macrocyclic musks from biomass-derived materials. mdpi.com Another powerful cascade involves a ring-rearrangement/ring-closing metathesis (RRCM), where a strained ring is opened and then reclosed with another alkene in the molecule to form a larger, more stable macrocycle. nih.gov These advanced strategies enhance synthetic efficiency by reducing the number of separate purification steps, saving time, and minimizing chemical waste. researchgate.net
Regioselective and Stereoselective Control in RCM
Alternative Cyclization and Macrolactonization Approaches
While RCM is a dominant method, classical macrolactonization techniques, which involve the intramolecular formation of an ester bond, remain highly relevant for the synthesis of macrocycles like this compound. numberanalytics.comnumberanalytics.com
This approach involves the cyclization of a linear hydroxy acid to form the macrolactone. numberanalytics.com The primary challenge is to promote the intramolecular reaction over intermolecular polymerization. This is typically achieved by working under high dilution and using a reagent to "activate" the carboxylic acid. numberanalytics.com
Several named methods are prominent in this field:
Yamaguchi Esterification: This widely used method involves treating the hydroxy acid with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by the slow addition of this mixed anhydride (B1165640) to a solution of 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org The high reactivity of the acyl-substituted DMAP intermediate facilitates cyclization even at room temperature and is particularly effective for synthesizing large-ring lactones. wikipedia.org
Shiina Macrolactonization: This method utilizes an aromatic carboxylic anhydride, often 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating coupling agent in the presence of a nucleophilic catalyst like DMAP. It is known for its mild conditions and high yields.
Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), along with a catalyst like DMAP to facilitate the esterification. rsc.orgnih.gov
Recently, novel and rapid esterification methods have been developed using coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which can produce esters in as little as one minute, offering a significant advantage for high-throughput synthesis. acs.org These methods provide powerful alternatives to RCM for constructing macrolactone scaffolds.
Organometallic Catalyzed Cyclizations (excluding specific industrial processes)
The construction of large-ring systems such as this compound often presents significant synthetic challenges. Organometallic catalysis offers powerful solutions for macrolactonization, the intramolecular esterification process that forms the macrocyclic lactone ring. numberanalytics.com These methods utilize catalysts based on transition metals to facilitate the ring-closing reaction under milder conditions and with greater efficiency than many classical methods. numberanalytics.com
A prominent strategy in this field is ring-closing metathesis (RCM), particularly for unsaturated macrocycles. This reaction is commonly mediated by ruthenium-based catalysts, such as the well-known Grubbs' catalysts. cam.ac.ukeurjchem.com For instance, the synthesis of a 13-membered macrocyclic lactone, (E)-oxacyclotridec-11-en-2-one, has been achieved from an ester of undecenoic acid and allyl alcohol via RCM with a second-generation Grubbs' catalyst. eurjchem.com Similarly, nickel-based organometallic complexes are employed in various industrial processes and serve as catalysts in organic synthesis, including alkene oligomerizations and coupling reactions that can be adapted for macrocycle formation. wikipedia.org
Furthermore, π-acid catalysts, particularly those involving platinum and gold, have emerged as highly effective for inducing skeletal rearrangements and cyclizations. mpg.de These carbophilic catalysts can activate carbon-carbon multiple bonds, such as those in propargyl esters, to facilitate intramolecular additions, leading to the formation of cyclic structures. mpg.de Research has shown that gold(I) catalysts, for example, can effectively catalyze the cycloisomerization of O-tethered 1,6-enynes, which can be transformed into ketomacrolactones. The development of novel ligands and catalyst systems continues to expand the scope and efficiency of these organometallic transformations in the synthesis of complex macrocycles. mpg.de
Table 1: Examples of Organometallic Catalysts in Macrolactonization
| Catalyst Type | Metal Center | Key Application/Reaction | Reference |
|---|---|---|---|
| Grubbs' Catalyst (2nd Gen) | Ruthenium (Ru) | Ring-Closing Metathesis (RCM) of diene esters to form unsaturated macrolactones. | eurjchem.com |
| π-Acid Catalysts | Platinum (Pt), Gold (Au) | Cycloisomerization of enynes and other unsaturated precursors. | mpg.de |
| Palladium Complexes | Palladium (Pd) | Mediate various macrolactonization reactions. | numberanalytics.com |
| Nickel Complexes | Nickel (Ni) | Used in coupling reactions and alkene oligomerizations applicable to macrocycle synthesis. | wikipedia.org |
Enzymatic Synthesis and Biocatalysis
Biocatalysis provides a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing macrocyclic lactones. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and their high specificity can reduce the need for protecting groups, thereby simplifying synthetic routes. acs.orgmdpi.com
Lipases (EC 3.1.1.3) are the most extensively studied class of enzymes for macrolactonization. scielo.br These enzymes, which naturally hydrolyze triglycerides, can catalyze the reverse reaction—esterification—in environments with low water activity. scielo.br This capability is exploited for the intramolecular cyclization of ω-hydroxy fatty acids to yield macrocyclic lactones. The first reported enzymatic synthesis of a macrocyclic lactone in 1984 utilized Mucor miehei lipase (B570770) to cyclize 15-hydroxypentadecanoic acid. tandfonline.com Since then, various lipases, including those from Candida and Pseudomonas species, have been successfully used. For example, lipase from Candida antarctica immobilized on a solid support has been shown to be highly effective in synthesizing monoacylglycerols, demonstrating its utility in esterification reactions that are foundational to lactone formation.
Other biocatalytic strategies for lactone synthesis include:
Baeyer–Villiger Monooxygenases (BVMOs) : These enzymes catalyze the Baeyer-Villiger oxidation of cyclic ketones to the corresponding lactones, a reaction that is often difficult to achieve with high selectivity using chemical reagents.
Oxidative Lactonization of Diols : This process involves a double oxidation where an alcohol dehydrogenase (ADH) first oxidizes a terminal alcohol of a diol to an aldehyde, which then cyclizes to a hemiacetal (lactol) that is subsequently oxidized to the lactone.
These enzymatic methods offer a powerful toolkit for producing complex molecules like this compound and its derivatives with high efficiency and stereoselectivity. mit.edu
Table 2: Selected Enzymes in Lactone Synthesis
| Enzyme/Enzyme Class | Source Organism (Example) | Reaction Type | Substrate (Example) | Reference |
|---|---|---|---|---|
| Lipase | Mucor miehei | Intramolecular Esterification | 15-Hydroxypentadecanoic acid | tandfonline.com |
| Lipase | Candida antarctica | Esterification | Oleic acid and glycerol | |
| Baeyer–Villiger Monooxygenase (BVMO) | Thermothelomyces thermophilus | Baeyer-Villiger Oxidation | Cyclic ketones | |
| Alcohol Dehydrogenase (ADH) | - | Oxidative Lactonization | 1,4- and 1,5-diols |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgmdpi.com This approach encompasses several key areas, including the strategic selection of solvents, maximization of atom economy to minimize waste, and the use of renewable resources as starting materials. semanticscholar.org Adherence to these principles not only mitigates environmental impact but also can lead to more efficient and economically viable synthetic routes. rsc.orgrsc.org
Solvent Selection and Reaction Media (e.g., aqueous systems)
Solvents constitute a major portion of the waste generated in chemical synthesis, making their selection a critical aspect of green chemistry. semanticscholar.orgskpharmteco.com The ideal green solvent is non-toxic, derived from renewable resources, and easily recycled. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. mdpi.com Biocatalytic methods, such as enzymatic lactonization, are often compatible with aqueous systems. acs.orgtandfonline.com
For reactions where reactants have poor water solubility, alternative green media are employed:
Supercritical Fluids (SCFs) : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. It has been successfully used for the lipase-catalyzed synthesis of macrocyclic lactones, where it can lead to high yields and facilitate product separation. tandfonline.com
Water-in-Oil (w/o) Microemulsions : These systems can host enzymatic reactions, such as the lipase-catalyzed synthesis of macrocyclic lactones from hydroxyhexadecanoic acid, by providing a suitable microenvironment for the enzyme while dissolving the organic substrate in the bulk phase.
Greener Organic Solvents : When organic solvents are necessary, the focus shifts to those with better environmental, health, and safety profiles, such as ethyl acetate, which has been used effectively in ring-opening metathesis polymerization to create bio-based materials. digitellinc.com
Solvent-Free Conditions : Conducting reactions without a solvent is an ideal green approach, which can be achieved in some solid-state or high-concentration reactions. semanticscholar.org
The choice of solvent can also directly influence reaction outcomes, such as the product distribution in the self-assembly of macrocycles. researchgate.net
Atom Economy and Waste Reduction in Synthetic Protocols
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" as they generate fewer byproducts and less waste. nih.gov
In the synthesis of macrocycles like this compound, several strategies are employed to maximize atom economy:
Catalytic Reactions : Both organometallic and enzymatic catalysts are used in small, recoverable quantities and enable reactions that are more atom-economical than those using stoichiometric reagents. rsc.orgnih.gov For example, the Dess-Martin oxidation of an alcohol uses a high molecular weight reagent to remove just two hydrogen atoms, representing poor atom economy, whereas a catalytic aerobic oxidation would be far more efficient. nih.gov
Metathesis Reactions : Ring-closing metathesis (RCM) is a powerful, atom-economical method for forming cyclic alkenes. In the synthesis of an unsaturated lactone from a diene ester, the only byproduct is a small, volatile alkene (e.g., ethylene), leading to high atom economy. eurjchem.com
One-Pot Operations : Combining multiple reaction steps into a single pot, a concept known as pot economy, minimizes waste from purification steps, reduces solvent use, and saves time. rsc.org This approach has been used to synthesize complex molecules like the Corey lactone in a highly efficient manner. rsc.org
By designing synthetic routes that prioritize atom economy, chemists can significantly reduce the environmental footprint of chemical manufacturing. acs.orgnih.gov
Utilization of Renewable Feedstocks (e.g., fatty acids, olive oil)
A cornerstone of green chemistry is the use of renewable feedstocks in place of depleting fossil fuels. greenchemistry-toolkit.org Plant-based materials, or biomass, such as vegetable oils, are abundant, renewable, and provide a rich source of chemical building blocks. acs.orgnih.gov Fatty acids, the primary components of these oils, are particularly valuable starting materials for the synthesis of high-value chemicals, including macrocyclic lactones. eurjchem.com
Olive oil, which is rich in oleic acid (a C18 monounsaturated fatty acid), has been successfully utilized as a renewable feedstock for the synthesis of various macrocyclic lactones. acs.orgnih.gov The general synthetic strategy involves:
Hydrolysis : The triglycerides in olive oil are hydrolyzed to yield a mixture of fatty acids.
Winterization : The mixture is cooled to crystallize and remove saturated fatty acids, enriching the oleic acid content. acs.orgnih.gov
Esterification : The resulting oleic acid-rich fraction is condensed with an unsaturated alcohol (an alkenol) to form a diene ester substrate. eurjchem.comacs.org
Ring-Closing Metathesis (RCM) : The diene ester is then cyclized using a Grubbs' catalyst to form the unsaturated macrocyclic lactone. eurjchem.comacs.org
This approach has been used to synthesize a range of macrocycles with ring sizes from 12 to 29 members. acs.org Specifically, a 13-membered lactone, (E)-oxacyclotridec-11-en-2-one, was synthesized from undecenoic acid (a C11 fatty acid) and allyl alcohol. eurjchem.comeurjchem.com This demonstrates the viability of converting readily available fatty acids into structurally complex and valuable macrocycles. eurjchem.comeurjchem.com
Table 3: Synthesis of Macrocyclic Lactones from Renewable Feedstocks
| Renewable Feedstock | Key Intermediate | Key Reaction | Product Example | Reference |
|---|---|---|---|---|
| Olive Oil | Oleic Acid | Esterification, Ring-Closing Metathesis (RCM) | (10E/Z)-Oxacyclotridec-10-en-2-one | acs.org |
| Unsaturated Fatty Acids (general) | Diene Esters (from fatty acids and alkenols) | Ring-Closing Metathesis (RCM) | Macrocyclic Lactones | eurjchem.com |
| Undecenoic Acid | Ester of undecenoic acid and allyl alcohol | Ring-Closing Metathesis (RCM) | (E)-Oxacyclotridec-11-en-2-one | eurjchem.comeurjchem.com |
| Vegetable Oils (general) | Fatty Acids / Fatty Acid Esters | Olefin Metathesis | Industrially useful chemicals | eurjchem.com |
Chemical Transformations and Derivatization of Oxacyclotridec 3 En 2 One
Reactions at the α,β-Unsaturated Lactone Moiety
The conjugated system of the α,β-unsaturated lactone is a key site for chemical reactions, including both nucleophilic and electrophilic attacks.
The electrophilic β-carbon of the unsaturated system is susceptible to Michael or conjugate addition by a range of soft nucleophiles. This type of reaction is fundamental to the biological activity of many natural products containing this motif, as it allows for covalent modification of biological targets like proteins. For instance, the nitrogen atom in a related compound, 1-Azacyclotridec-3-en-2-one, can form hydrogen bonds, while the double bond's reactivity is key to its interactions.
Common nucleophiles used in conjugate additions to α,β-unsaturated systems include thiols, amines, and enolates. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.
Table 1: Examples of Nucleophilic Conjugate Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiol | Cysteine | Thioether adduct |
| Amine | Lysine | Amino adduct |
These reactions are crucial for creating derivatives with altered steric and electronic properties, which can be used to probe biological systems or to generate new compounds with modified activity.
The carbon-carbon double bond within the lactone ring can also undergo electrophilic addition reactions. Common electrophilic reagents that react with alkenes include halogens (e.g., Br₂) and peroxy acids (e.g., m-CPBA), which would lead to di-halogenated or epoxidized products, respectively. Epoxidation of the double bond, for example, would yield an oxacyclotridecane-3,4-epoxy-2-one, introducing a reactive epoxide ring that can be further functionalized by nucleophilic ring-opening.
Cycloaddition reactions, such as the Diels-Alder reaction, are also theoretically possible across the double bond, although the steric constraints of the macroring may influence the feasibility and stereochemical outcome of such transformations.
Nucleophilic Additions and Conjugate Additions
Modifications and Functionalization of the Macrolactone Ring
Beyond the unsaturated lactone, the 13-membered ring itself offers opportunities for structural modification.
Methodologies such as the Beckmann or Schmidt rearrangements could be envisioned to achieve ring expansion or contraction, although this would typically require the introduction of other functional groups onto the macrocycle. For example, the creation of a cyclic ketone at a different position on the ring could be a precursor for a Baeyer-Villiger oxidation, leading to a larger 14-membered dilactone ring system.
A key derivatization strategy involves the replacement of the ring oxygen atom or a methylene (B1212753) (-CH₂-) group with another heteroatom, such as nitrogen or sulfur. This transforms the macrolactone into a macrolactam or a thialactone, respectively. For example, 1-Azacyclotridec-3-en-2-one is a nitrogen-containing analogue (a lactam). Such modifications can significantly alter the compound's conformation, hydrogen bonding capabilities, and metabolic stability. The synthesis of these analogues typically involves a total synthesis approach, starting from linear precursors designed to cyclize into the desired heteroatom-containing ring.
Ring Expansion and Contraction Methodologies
Synthesis of Structurally Modified Analogues and Probes
The synthesis of structurally modified analogues is a cornerstone of medicinal chemistry and chemical biology. For oxacyclotridec-3-en-2-one, this involves leveraging the reactions described above to create a library of related compounds. These analogues can be used to establish structure-activity relationships (SAR).
Chemical probes are specialized derivatives designed to investigate biological processes. For this compound, a probe could be synthesized by attaching a reporter tag, such as a fluorophore (e.g., fluorescein) or a biotin (B1667282) molecule, to a non-critical position on the macrocycle. evitachem.com This allows for the visualization or isolation of the compound's biological targets. Another strategy is to create "clickable" analogues by incorporating an azide (B81097) or alkyne group, allowing for covalent attachment to reporter molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,3-Diazetidin-2-one |
| 1-Azacyclotridec-3-en-2-one |
| 1-Oxaspiro[4.11]hexadec-3-en-2-one |
| 3-Methyl-4-phenyl-1H-pyrrole |
| 4'-Aminomethyl-fluorescein |
| Biotin |
| Fluorescein |
Alkylation and Arylation Reactions
While specific literature on the alkylation and arylation of this compound is not extensively detailed, its reactivity can be predicted based on its structure as an α,β-unsaturated carbonyl compound. The primary pathway for such modifications is the conjugate nucleophilic addition, also known as the Michael addition, to the C4 position (the β-carbon). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. wikipedia.org
The outcome of the reaction—either 1,4-conjugate addition to the double bond or 1,2-addition to the carbonyl group—is largely determined by the nature of the nucleophile. "Soft" nucleophiles and those that favor reversible 1,2-addition will predominantly yield the 1,4-adduct. In contrast, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, typically favor irreversible 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.com
For the purpose of β-alkylation and β-arylation, organocuprates (Gilman reagents) are the reagents of choice as they selectively deliver alkyl or aryl groups via 1,4-addition. masterorganicchemistry.com Other nucleophiles like enamines and certain enolates can also be employed in Michael additions to introduce functionalized alkyl chains. wikipedia.orgrsc.org
Table 1: Reagents for Potential Alkylation and Arylation of this compound via Conjugate Addition
| Reagent Class | Specific Example | Expected Product Type | Reference |
|---|---|---|---|
| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-Methyl-oxacyclotridecan-2-one | masterorganicchemistry.com |
| Organocuprates | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 4-Phenyl-oxacyclotridecan-2-one | masterorganicchemistry.com |
| Enolates (Michael Donors) | Diethyl malonate / Base | Diethyl 2-((3-oxo-oxacyclotridec-2-yl)methyl)malonate | wikipedia.org |
| Amines | Diethylamine (NH(C₂H₅)₂) | 4-(Diethylamino)-oxacyclotridecan-2-one | wikipedia.org |
| Thiols | Thiophenol (C₆H₅SH) / Base | 4-(Phenylthio)-oxacyclotridecan-2-one | masterorganicchemistry.com |
Heteroatom Substitution and Bioisosteric Replacement Studies
Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is exchanged for another with similar physical or chemical properties to modulate the activity, toxicity, or pharmacokinetics of a compound. For a macrolactone like this compound, the most direct and common bioisosteric replacement involves substituting the endocyclic oxygen atom (the ester oxygen) with a nitrogen atom to form the corresponding macrolactam.
This transformation yields 1-Azacyclotridec-3-en-2-one , a 13-membered cyclic amide. nih.gov While direct conversion from the lactone is challenging, the lactam analogue is typically synthesized via the cyclization of a linear precursor containing both an amine and an activated carboxylic acid (or an alkene) functional group. The resulting macrolactam retains the α,β-unsaturated system but has significantly different hydrogen bonding capabilities due to the N-H group, which can act as a hydrogen bond donor. This change can profoundly affect its biological target interactions and metabolic stability.
Other non-classical bioisosteric replacements could involve replacing the entire ester group with a stable heterocycle, such as a 1,2,3-triazole, a strategy commonly used in drug design to mimic the geometry and electronic properties of an ester or amide linkage.
Table 2: Comparison of this compound and its Lactam Bioisostere
| Property | This compound (Parent) | 1-Azacyclotridec-3-en-2-one (Bioisostere) |
|---|---|---|
| Compound Class | Macrolactone (Cyclic Ester) | Macrolactam (Cyclic Amide) |
| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₁NO |
| Molecular Weight | 196.29 g/mol | 195.30 g/mol |
| Key Heteroatom | Oxygen (in ring) | Nitrogen (in ring) |
| Hydrogen Bonding | H-bond acceptor (carbonyl & ether oxygen) | H-bond acceptor (carbonyl) & H-bond donor (N-H) |
| CAS Number | 1725-04-8 | 831227-09-9 nih.gov |
Preparation of Labeled Derivatives for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. wikipedia.orgkit.edu The synthesis of labeled this compound derivatives can be achieved by incorporating isotopes such as Carbon-13 (¹³C) or Deuterium (²H) into the molecular scaffold. wikipedia.org This is typically done by using a labeled precursor during the synthetic route. nih.gov
For instance, to study the mechanism of hydrolysis or other reactions involving the carbonyl group, a ¹³C label can be introduced at the C2 position. A common strategy involves the synthesis of a linear ω-hydroxy carboxylic acid precursor using a labeled cyanide, such as K¹³CN, followed by cyclization. nih.gov This places the ¹³C atom specifically at the carbonyl carbon, allowing its fate to be tracked using techniques like NMR or mass spectrometry. nih.gov
Deuterium labeling can be used to investigate mechanisms involving C-H bond cleavage or to study the kinetic isotope effect. A deuterated derivative could be prepared, for example, by using a deuterium-labeled reducing agent (e.g., sodium borodeuteride) on a precursor at a stage prior to the introduction of the α,β-unsaturation.
Such labeling studies are crucial for understanding the precise sequence of bond-forming and bond-breaking events in the chemical transformations of the macrolactone. researchgate.net
Table 3: Potential Strategies for Isotopic Labeling of this compound
| Isotope | Potential Labeled Reagent | Position of Label | Primary Application | Reference |
|---|---|---|---|---|
| ¹³C | K¹³CN | C2 (Carbonyl) | Mechanistic study of ester hydrolysis/aminolysis | nih.gov |
| ¹³C | [¹³C₂]-Sodium Acetate | C2, C3 | Elucidation of biosynthetic pathways | sioc-journal.cn |
| ²H (D) | Deuterated water (D₂O) | Exchangeable protons (e.g., α- to carbonyl) | Study of enolate formation and tautomerism | researchgate.net |
| ²H (D) | Sodium Borodeuteride (NaBD₄) | Specific C-H bonds (in precursor) | Kinetic isotope effect studies | kit.edu |
Biological Activities and Mechanistic Investigations of Oxacyclotridec 3 En 2 One and Its Analogues
Antimicrobial Activity Studies
Macrocyclic lactones are a class of naturally occurring or synthetic compounds that include well-known antibiotics. mdpi.com Their structural diversity contributes to a wide range of biological activities, including potent antimicrobial effects. researchgate.net
Research into the antibacterial properties of macrocyclic lactones has demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. The mechanism of action for antibacterial macrolides often involves the reversible binding to the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes, which inhibits RNA-dependent protein synthesis. mdpi.com
A study on synthetic macrocyclic lactones derived from fatty acids revealed specific antibacterial activities. eurjchem.com For instance, an erucic acid-based lactone showed excellent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. eurjchem.com Furthermore, a positional isomer of the title compound, (E)-oxacyclotridec-11-en-2-one , was evaluated and showed notable activity. eurjchem.comeurjchem.com Other macrocyclic lactones, isolated from marine microorganisms, have also shown potent antibacterial action against pathogenic strains, including multidrug-resistant variants of Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com Specifically, macrolactin V, produced by Bacillus amyloliquefaciens, demonstrated strong activity against Escherichia coli and S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.1 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Macrocyclic Lactones and Analogues
| Compound/Analogue | Bacterial Strain | Activity/Result | Reference(s) |
|---|---|---|---|
| Erucic acid lactone | Staphylococcus aureus | Excellent antibacterial activity | eurjchem.com |
| Erucic acid lactone | Bacillus subtilis | Excellent antibacterial activity | eurjchem.com |
| Undecenoic acid lactones | Staphylococcus epidermidis | Excellent antibacterial activity | eurjchem.com |
| Macrolactin V | Escherichia coli | Strong activity (MIC: 0.1 μg/mL) | nih.gov |
| Macrolactin V | Staphylococcus aureus | Strong activity (MIC: 0.1 μg/mL) | nih.gov |
| Sporiolides A & B | Micrococcus luteus | Active (MIC: 16.7 µg/mL) | mdpi.com |
| An analogue, 1-Azacyclotridec-3-en-2-one | Staphylococcus aureus | Significant reduction in growth | |
| An analogue, 1-Azacyclotridec-3-en-2-one | Escherichia coli | Significant reduction in growth |
The antifungal properties of macrocyclic lactones are varied. Some, like the avermectins, are noted to have neither antibacterial nor antifungal properties. semanticscholar.orgresearchgate.net However, other members of this class show significant antifungal potential. Sporiolide A, a 12-membered macrocyclic lactone, was active against Aspergillus niger and Candida albicans. mdpi.com
Interestingly, some macrocyclic lactones demonstrate synergistic effects with established antifungal drugs. Milbemycin oximes, for example, are known to block drug efflux pumps in fungi, which increases the susceptibility of azole-resistant strains of C. albicans and Cryptococcus neoformans to azole-based drugs. nih.gov Similarly, ivermectin has shown potent antifungal activity against fluconazole-resistant C. albicans and acts synergistically when combined with fluconazole. ekb.eg
The mechanisms through which lactones exert their antimicrobial effects are multifaceted. A primary mode of action for many unsaturated lactones is their ability to react with and damage crucial biological molecules. mdpi.comacs.org
Membrane Disruption : A common mechanism suggested for the antibacterial effect of lactones is the damaging of bacterial cell membranes. mdpi.com This disruption can lead to increased membrane permeability and leakage of essential cellular components, ultimately causing cell death. mdpi.com The outer membrane of Gram-negative bacteria often acts as a barrier, but certain lactones can overcome this. basicmedicalkey.com
Inhibition of Protein Synthesis : For many antibacterial macrolides, the primary target is the bacterial ribosome. By binding to the 50S ribosomal subunit, they inhibit protein synthesis, leading to a bacteriostatic effect. mdpi.com
Enzyme Inhibition and DNA Interaction : Some lactones are suggested to exert their effects by disrupting the function of DNA. mdpi.com This can occur through binding to the phosphate (B84403) anions of the DNA, interfering with replication and transcription processes. mdpi.com
Biofilm Interference : Bacteria within biofilms are phenotypically different from their free-living counterparts and often show increased resistance to antimicrobial agents. basicmedicalkey.commdpi.com The matrix of the biofilm can act as a physical barrier, slowing the diffusion of drugs. mdpi.com The development of agents that can inhibit biofilm formation or act on sessile cells is a key area of research.
Efflux Pump Inhibition : In fungi, some macrocyclic lactones contribute to antifungal activity by inhibiting efflux pumps, which are membrane proteins that expel antimicrobial drugs from the cell. nih.gov This action restores the efficacy of other antifungal agents.
Antifungal Properties (if reported in academic literature)
Anticancer Activity Research
The potential of macrocyclic lactones as anticancer agents has been explored in various studies, revealing their ability to inhibit the growth of cancer cells through cytotoxicity and the induction of programmed cell death.
A key study synthesized and evaluated a series of macrocyclic lactones, including the positional isomer (E)-oxacyclotridec-11-en-2-one (MALUN) , for their in vitro anticancer activity. eurjchem.comeurjchem.com These compounds were tested against a panel of human cancer cell lines, including human prostate epithelial cancer cells, HepG2 (hepatic cancer), SKOV3 (ovarian cancer), MDAMB-231 (breast cancer), and CHO-K1 (Chinese hamster ovarian) cells. eurjchem.comeurjchem.com
The results indicated that the tested macrolactones exhibited selective anticancer activity. eurjchem.com Notably, (E)-oxacyclotridec-11-en-2-one was found to be the most active among the tested compounds, showing significant cytotoxicity against the CHO-K1 cell line, with an activity level on par with the reference standard, Mitomycin C. eurjchem.comeurjchem.com
Table 2: In Vitro Anticancer Activity of (E)-oxacyclotridec-11-en-2-one (MALUN)
| Cell Line | Cancer Type | Activity/Result | Reference(s) |
|---|---|---|---|
| CHO-K1 | Chinese Hamster Ovary | High selective activity, comparable to Mitomycin C | eurjchem.comeurjchem.com |
| Human prostate epithelial cancer cells | Prostate Cancer | Tested, less active than against CHO-K1 | eurjchem.comeurjchem.com |
| HepG2 | Liver Cancer | Tested, less active than against CHO-K1 | eurjchem.comeurjchem.com |
| SKOV3 | Ovarian Cancer | Tested, less active than against CHO-K1 | eurjchem.comeurjchem.com |
| MDAMB-231 | Breast Cancer | Tested, less active than against CHO-K1 | eurjchem.comeurjchem.com |
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of cancer. mdpi.com Several macrocyclic lactones have been shown to exert their anticancer effects by inducing apoptosis and modulating the cell cycle.
Apoptosis Induction : Synthetic maleimide-based macrocyclic lactones have been shown to induce tumor cell death through an apoptosis pathway. rsc.org The macrocyclic lactone Ivermectin was found to induce a significant increase in activated Caspase-3, a key executioner of apoptosis, in colon cancer cells. d-nb.info The induction of apoptosis often involves the release of cytochrome c from mitochondria and the activation of a cascade of caspases. mdpi.comnih.gov
Cell Cycle Modulation : The cell cycle is a tightly regulated process, and its checkpoints prevent the proliferation of cells with damaged DNA. ucl.ac.uk Some macrocyclic lactones can influence this process. Bryostatin-1, for example, modulates the cell cycle by inducing the expression of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. d-nb.info Similarly, Ivermectin treatment has been shown to enhance the levels of p21, acting as a cell cycle blocker. d-nb.info In some cases, cellular stress induced by a compound can cause arrest at specific phases of the cell cycle, such as G1 or G2/M, which can precede the induction of apoptosis. mdpi.com
Molecular Pathways Involved in Anticancer Effects
The anticancer properties of oxacyclotridec-3-en-2-one and its analogues are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This process is often initiated through the intrinsic pathway, which involves the mitochondria. nih.gov These compounds can trigger the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases, ultimately leading to cell death. mdpi.commdpi.com Specifically, the activation of initiator caspase-9 and subsequent activation of executioner caspase-3 are key events in this process. nih.govmdpi.com
Furthermore, these macrolides can modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.com They have been shown to upregulate pro-apoptotic proteins like Bax and Bak, which promote mitochondrial pore formation, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which normally protect the mitochondrial membrane integrity. mdpi.comnih.gov This shift towards a pro-apoptotic state is a critical step in committing the cancer cell to apoptosis.
In addition to inducing apoptosis, some analogues of this compound can interfere with the cell division cycle. frontiersin.org They can cause cell cycle arrest, often at the G2/M checkpoint, preventing the cancer cells from progressing through mitosis and proliferating. frontiersin.orgwikipedia.org This cell cycle arrest can be mediated by the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. frontiersin.orgnih.gov
| Pathway Component | Role in Anticancer Effect |
| Cytochrome c | Released from mitochondria to initiate apoptosis. mdpi.commdpi.com |
| Caspase-9 | Initiator caspase activated by cytochrome c. nih.gov |
| Caspase-3 | Executioner caspase that dismantles the cell. nih.govmdpi.com |
| Bax/Bak | Pro-apoptotic proteins that permeabilize the mitochondrial membrane. mdpi.comnih.gov |
| Bcl-2/Bcl-xL | Anti-apoptotic proteins that are downregulated. mdpi.comnih.gov |
| CDKs | Their modulation can lead to cell cycle arrest. frontiersin.orgnih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its derivatives has been demonstrated in various laboratory settings. A common method involves using cells like RAW 264.7 macrophages, which are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. mdpi.comrsc.org In these assays, the production of nitric oxide (NO), a key inflammatory mediator, is measured. mdpi.comrsc.org Several studies have shown that these compounds can significantly reduce the production of NO in a dose-dependent manner. mdpi.comrsc.org
Another important measure of anti-inflammatory activity is the inhibition of pro-inflammatory cytokine production. rsc.org Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are central to the inflammatory process. rsc.org Treatment of LPS-stimulated cells with analogues of this compound has been found to decrease the secretion of these cytokines. rsc.org The inhibition of protein denaturation, another hallmark of inflammation, has also been used to assess the anti-inflammatory capacity of related compounds. mdpi.com
A key mechanism behind the anti-inflammatory effects of these macrolides is their ability to modulate crucial inflammatory enzymes and signaling pathways. nih.gov A primary target is the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is responsible for producing prostaglandins, which are lipid compounds that mediate inflammation and pain. nih.govwikipedia.org Some analogues have shown the ability to selectively inhibit COX-2 activity, which is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme. nih.govwikipedia.orgnih.gov
In Vitro Anti-inflammatory Assays
Other Reported Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)
Beyond their well-documented anticancer and anti-inflammatory roles, this compound and its analogues have shown potential in other biological areas. One such area is enzyme inhibition. wikipedia.orgbgc.ac.in For example, some derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes that are involved in breaking down the extracellular matrix and are implicated in diseases like cancer metastasis and arthritis. mdpi.com
The modulation of cellular receptors is another reported activity. While specific receptor targets are still being actively investigated, preliminary findings suggest that these compounds may interact with various receptors, thereby influencing cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological effects. mdpi.com For this compound and its analogues, SAR studies have provided valuable insights into the features required for their anticancer and anti-inflammatory activities. nih.govnih.gov
| Structural Feature | Impact on Biological Activity |
| Macrolide Ring Size | Influences binding to target molecules. nih.gov |
| α,β-Unsaturated Ketone | May enable covalent interactions with biological targets. |
| Substituents on the Ring | Affect potency and selectivity. mdpi.com |
Investigation of Molecular Targets and Binding Interactions
Identifying the precise molecular targets of this compound and its analogues is a key area of ongoing research. For their anticancer effects, proteins involved in apoptosis and cell cycle regulation are considered major targets. nih.govmdpi.com In terms of anti-inflammatory action, enzymes like COX-2 and components of the NF-κB signaling pathway are primary targets. nih.govwikipedia.org
Computational methods, such as molecular docking, are used to predict how these compounds bind to their target proteins. journalejmp.com These studies help to visualize the interactions at a molecular level, suggesting that the macrolide ring and its functional groups fit into specific binding pockets on the target proteins. journalejmp.com The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. journalejmp.com For some analogues, the potential for covalent bond formation with the target protein, particularly with cysteine residues, is a proposed mechanism of irreversible inhibition.
Advanced Spectroscopic Characterization and Computational Analysis in Oxacyclotridec 3 En 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a molecule like Oxacyclotridec-3-en-2-one, various NMR experiments are employed to assign proton and carbon signals, analyze isomeric forms, and understand its three-dimensional shape.
¹H NMR and ¹³C NMR for Structural Elucidation and Isomeric Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis. The molecular formula of this compound is C₁₂H₂₀O₂. chemsrc.com
In the ¹H NMR spectrum , characteristic signals are expected for the vinylic protons at the C-3 and C-4 positions, typically appearing in the downfield region (δ 5.5-7.5 ppm). The exact chemical shifts and the coupling constant (J-value) between these protons are diagnostic for the geometry (cis or trans) of the double bond. Protons on the carbon adjacent to the lactone oxygen (C-13) would also exhibit a downfield shift due to the oxygen's deshielding effect. The remaining methylene (B1212753) (-CH₂) protons of the macrocycle would produce a complex series of overlapping signals in the upfield region (δ 1.2-2.5 ppm).
The ¹³C NMR spectrum complements this information by showing distinct signals for each unique carbon atom. Key resonances include the carbonyl carbon (C-2) of the α,β-unsaturated lactone, which is expected around δ 165-175 ppm. libretexts.org The olefinic carbons (C-3 and C-4) would appear in the δ 120-150 ppm range. The carbon bonded to the ester oxygen (C-13) would be found around δ 60-80 ppm, while the other aliphatic carbons of the ring would resonate at higher field strengths (δ 20-40 ppm). libretexts.org Analysis of the number of signals in both ¹H and ¹³C spectra confirms the molecular symmetry and helps in distinguishing between potential positional isomers.
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| CH =CH (Olefinic) | 5.5 - 7.5 | 120 - 150 |
| C=O (Lactone Carbonyl) | - | 165 - 175 |
| C H₂-O-C=O (Ester α-CH₂) | 3.5 - 4.5 | 60 - 80 |
| C=C-C H₂ (Allylic) | 2.0 - 2.5 | 20 - 40 |
| -(C H₂)ₙ- (Aliphatic) | 1.2 - 1.8 | 20 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unravel the complex spectral data and unambiguously assign all signals, two-dimensional (2D) NMR techniques are essential. nih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is used to trace the connectivity of the carbon backbone by identifying adjacent protons. For this compound, COSY would establish the correlation between the vinylic protons H-3 and H-4, and trace the sequence of methylene groups throughout the aliphatic chain. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This allows for the definitive assignment of a specific proton resonance to its corresponding carbon atom, for instance, linking the vinylic proton signals to the vinylic carbon signals.
Conformational Analysis via NMR
The large and flexible nature of macrolactones means they can exist in multiple conformations in solution. nih.gov NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments like NOESY or ROESY, provides insights into the spatial proximity of atoms, which is fundamental for determining the dominant solution-state conformation. nih.gov By observing through-space correlations between protons that are close to each other but not necessarily connected through bonds, the three-dimensional fold of the macrocycle can be mapped. Furthermore, detailed analysis of vicinal coupling constants (³JHH) can provide information about the dihedral angles between protons, further refining the conformational model. researchgate.net
Infrared (IR) and Mass Spectrometry (MS)
IR spectroscopy and mass spectrometry provide complementary information regarding functional groups and molecular weight, which are vital for the initial characterization of the compound.
Application of Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. udel.edu For this compound, the IR spectrum would display several characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |
| C=O (α,β-Unsaturated Lactone) | Stretch | 1710 - 1730 | Strong |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium to Weak |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| =C-H (Vinylic) | Stretch | 3010 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
The most prominent peak would be the strong carbonyl (C=O) stretch. Its position is indicative of the ring size and conjugation. In an α,β-unsaturated lactone, this peak is typically shifted to a lower wavenumber (around 1710-1730 cm⁻¹) compared to a saturated lactone due to the resonance between the carbonyl and the double bond. udel.eduuobabylon.edu.iq Other key peaks include the C=C stretch of the alkene, C-O stretching of the ester group, and the C-H stretching vibrations for both the vinylic and aliphatic protons. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. uni-rostock.desavemyexams.com This high accuracy allows for the unambiguous determination of the elemental composition. For this compound (C₁₂H₂₀O₂), the calculated exact mass is 196.14633 u. chemsrc.com An HRMS measurement confirming this value would validate the molecular formula. beilstein-journals.orgnih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with MS. It typically protonates the molecule, allowing for the observation of the molecular ion as [M+H]⁺ (m/z 197.1536) or an adduct with a cation like sodium, [M+Na]⁺ (m/z 219.1356). Tandem mass spectrometry (MS/MS) can then be performed on this isolated ion. By inducing fragmentation, MS/MS experiments reveal characteristic neutral losses (e.g., H₂O, CO) and cleavage patterns within the macrocyclic ring, which provide further structural confirmation. beilstein-journals.orgbeilstein-journals.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have emerged as indispensable tools in the study of complex molecules like this compound. These in silico techniques provide profound insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research. By simulating molecular properties and interactions, researchers can predict and understand the compound's electronic structure, reactivity, potential biological targets, and conformational landscape.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of molecules. acs.orgsapub.org Methods like Density Functional Theory (DFT) are particularly powerful for analyzing the distribution of electrons and identifying reactive sites within a molecule. nih.govsapub.org For this compound, these calculations can reveal the electrophilic and nucleophilic centers, which are crucial for understanding its chemical behavior and potential interactions with biological macromolecules. nih.govnih.gov
The lactone ring, a key feature of this compound, significantly influences its electronic properties. Studies on similar lactone-containing compounds have shown that the carbon atom of the carbonyl group in the lactone ring possesses a significant positive charge, making it an electrophilic site susceptible to nucleophilic attack. nih.gov Conversely, the oxygen atoms of the lactone group exhibit high negative charges, indicating their nucleophilic character. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.govsapub.org A smaller gap generally implies higher reactivity. nih.gov
Table 1: Predicted Electronic Properties of a Representative 13-Membered Lactone (Data is illustrative due to lack of specific values for this compound)
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Mulliken Charge on C=O Carbon | +0.45 e | Highlights the electrophilic nature of the carbonyl carbon. |
| Mulliken Charge on C=O Oxygen | -0.52 e | Indicates the nucleophilic character of the carbonyl oxygen. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a receptor. eurjchem.comgenominfo.org Given that many macrocyclic lactones exhibit fragrance properties, molecular docking can be employed to investigate their interactions with olfactory receptors. schrodinger.compnas.orgukri.org
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function. nih.gov For a molecule like this compound, which has a flexible 13-membered ring, the conformational flexibility must be considered. saneurociencias.org.arsygnaturediscovery.com Advanced docking protocols often incorporate molecular dynamics simulations to sample different conformations of the macrocycle before docking. greenstonebio.com The binding interactions are typically stabilized by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. pnas.org For instance, the carbonyl group of the lactone can act as a hydrogen bond acceptor. pnas.org
Table 2: Illustrative Molecular Docking Results of a Fragrance Molecule with a Human Olfactory Receptor
| Parameter | Description | Illustrative Value |
| Target Receptor | Human Olfactory Receptor OR5AN1 | A receptor known to bind musk-like compounds. pnas.org |
| Ligand | A representative macrocyclic musk | A compound structurally similar to this compound. |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |
| Key Interacting Residues | Amino acids in the receptor's binding pocket that form significant interactions with the ligand. | Tyr260, Phe105, Phe194 pnas.org |
| Types of Interactions | Nature of the chemical interactions stabilizing the ligand-receptor complex. | Hydrogen bond with Tyr260; Hydrophobic interactions with Phenylalanine residues. pnas.org |
This table provides an example of a molecular docking study on a related fragrance molecule to illustrate the methodology, as specific docking studies for this compound are not publicly available.
In silico Prediction of Biological Activity and Physicochemical Properties (e.g., ADMET analysis for drug-likeness, excluding toxicity profiles)
In silico methods are crucial for the early assessment of a compound's potential as a drug candidate by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. schrodinger.comsygnaturediscovery.comsimulations-plus.comacdlabs.com These predictions help in identifying molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. schrodinger.com For macrocyclic compounds like this compound, which often fall outside the typical "rule-of-five" space for oral bioavailability, these predictions are particularly valuable. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of macrocycles with their biological activities. nih.govresearchgate.netsemanticscholar.org Various software platforms are available to predict a wide range of physicochemical properties such as solubility (logS), lipophilicity (logP), and potential to cross the blood-brain barrier (logBB). schrodinger.comsimulations-plus.comacdlabs.com These tools use large datasets of known compounds to train machine learning models that can then predict the properties of novel molecules. greenstonebio.comscilit.commdpi.comnih.gov
Table 3: Predicted Physicochemical and ADMET Properties for a Representative 13-Membered Lactone
| Property | Predicted Value | Interpretation for Drug-Likeness |
| Molecular Weight | 196.29 g/mol nih.gov | Within the typical range for small molecule drugs. |
| logP (Octanol/Water Partition Coefficient) | 3.7 nih.gov | Indicates good lipophilicity, which can influence absorption and distribution. |
| Aqueous Solubility (logS) | -3.5 | Moderate aqueous solubility. |
| Caco-2 Permeability | Moderate | Suggests potential for intestinal absorption. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, which can be desirable to avoid CNS side effects. |
This table presents predicted properties for a compound with the same molecular formula as this compound, often referred to as Yuzu Lactone, using publicly available prediction models. nih.gov These values are illustrative and require experimental validation.
Molecular Dynamics Simulations for Conformational Studies
The biological activity and physical properties of macrocyclic molecules are intrinsically linked to their three-dimensional shape and flexibility. saneurociencias.org.ar Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational landscape of molecules like this compound. nih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the different stable and metastable conformations that the molecule can adopt in various environments (e.g., in a solvent or bound to a receptor). nih.govsaneurociencias.org.ar
For 13-membered rings, conformational analysis is complex due to the large number of rotatable bonds and the potential for transannular interactions. acs.orgnih.gov MD simulations can help identify the low-energy conformations and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might adapt its shape to bind to a specific target and for rationalizing its structure-activity relationships. nih.govsaneurociencias.org.ar
Table 4: Summary of Conformational Analysis of a 13-Membered Ring System from a Molecular Dynamics Study
| Conformational Parameter | Description | Findings from a Representative Study |
| Number of Low-Energy Conformers | The number of distinct, stable shapes the molecule can adopt. | Multiple low-energy conformers identified within a small energy range. |
| Predominant Conformation | The most populated conformational family at equilibrium. | A specific folded or "saddle-shaped" conformation is often predominant. |
| Conformational Interconversion Barriers | The energy required to switch between different conformations. | Relatively low barriers, indicating significant flexibility at room temperature. nih.gov |
| Solvent Effects | The influence of the surrounding solvent on the conformational equilibrium. | The conformational preferences can be significantly altered by the polarity of the solvent. saneurociencias.org.ar |
This table summarizes general findings from conformational analysis studies on 13-membered ring systems to illustrate the type of information obtained from Molecular Dynamics simulations, as a specific study on this compound is not publicly available.
Future Research Directions and Translational Perspectives for Oxacyclotridec 3 En 2 One
Exploration of Undiscovered Bioactivities and Therapeutic Potential (non-clinical)
Macrocyclic lactones, as a chemical class, are recognized for their diverse biological activities, serving as primary raw materials in the fragrance and flavor industries and forming the cyclic frameworks of many bioactive molecules. nih.govresearchgate.netnih.gov While some macrocyclic lactones have established roles, the full therapeutic potential of many, including Oxacyclotridec-3-en-2-one and its derivatives, remains largely untapped.
Future research will likely focus on screening this compound and its analogues against a wide array of biological targets. Endophytic fungi, which colonize plant tissues, are a promising source of novel and bioactive natural products, including macrocyclic lactones with potential applications in medicine and agriculture. acgpubs.org Studies have shown that compounds from these fungi can exhibit antibacterial, antifungal, anti-inflammatory, and cytotoxic activities. acgpubs.org For instance, a derivative, 13-Hexyl-oxacyclotridec-10-en-2-one, has been identified as a potential drug against extended-spectrum beta-lactamase (ESBL) producing pathogens. ijapbc.com Another study highlighted the anticancer potential of (E)-oxacyclotridec-11-en-2-one against Chinese hamster ovarian (CHO-K1) cell lines. eurjchem.com The exploration of such compounds from natural sources, like Andrographis paniculata, could reveal potent antimicrobial agents. researchgate.net
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of macrocyclic lactones like this compound is an active area of research, with a strong emphasis on developing more efficient and environmentally friendly methods. nih.govresearchgate.net A significant advancement in this area is the use of renewable resources, such as olive oil, to create these valuable compounds. nih.govresearchgate.netacs.org This sustainable approach utilizes the unsaturated fatty acids present in olive oil as a starting point for synthesizing a range of macrocyclic lactones through processes like ring-closing metathesis (RCM). nih.govresearchgate.netacs.org
Key to these synthetic strategies is the use of catalysts, such as Grubbs catalysts, which facilitate the cyclization of linear precursors under greener reaction conditions. nih.govacs.org Research is ongoing to optimize these catalytic systems to improve yields and stereoselectivity. For example, the development of ruthenium-based catalysts has been instrumental in the synthesis of unsaturated macrolactones. mdpi.com Future efforts will likely focus on creating even more robust and selective catalysts, potentially immobilized on solid supports to simplify purification and catalyst recycling. mdpi.com Alternative synthetic methods, such as the oxidative fragmentation of tertiary cyclopropanols, also offer promising routes to macrocyclic lactones. mdpi.com
Rational Design of Targeted Derivatives for Specific Biological Pathways
The structural scaffold of this compound provides an excellent template for the rational design of derivatives with enhanced potency and selectivity for specific biological targets. By modifying the ring size, substituents, and the position and geometry of the double bond, chemists can fine-tune the molecule's properties to interact with particular enzymes or receptors.
For example, the α,β-unsaturated ketone moiety present in some lactone structures is a key feature that can enhance reactivity and interaction with biological targets through mechanisms like Michael addition. The design of derivatives could focus on modulating this reactivity to achieve desired biological effects. The synthesis of various macrocyclic lactones with different ring sizes, from 12 to 29 members, has already been demonstrated, showcasing the versatility of the synthetic approaches. nih.gov This allows for the creation of a diverse library of compounds for biological screening. A derivative, (3E)-13-methyl-1-oxacyclotridec-3-en-2-one, represents one such modification. nih.gov
Integration into Chemical Biology Tools and Research Platforms
The unique properties of this compound and its derivatives make them valuable candidates for the development of chemical biology tools. These tools can be used to probe and understand complex biological processes. For instance, by attaching a fluorescent tag or a reactive handle for "click chemistry," these macrocycles can be used to label and visualize specific cellular components or to identify their protein targets. sigmaaldrich.com
The development of such probes would enable researchers to track the distribution of the macrocycle within cells and to identify its binding partners, shedding light on its mechanism of action. The Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition are powerful bio-orthogonal reactions that can be employed for this purpose. sigmaaldrich.com Furthermore, the integration of these molecules into research platforms, such as high-throughput screening assays, can accelerate the discovery of new biological functions and therapeutic leads.
Advanced Materials Science Applications (e.g., precursors for polymers)
Beyond its biological potential, this compound holds promise as a building block for advanced materials. The lactone functionality makes it a suitable monomer for ring-opening polymerization (ROP), a process used to create biodegradable polyesters. mdpi.com These polymers have a wide range of potential applications, from biomedical devices and drug delivery systems to environmentally friendly plastics.
The presence of a double bond within the macrocyclic structure offers a site for further functionalization of the resulting polymer, allowing for the tuning of its properties. For example, the C=C bonds in the polymer backbone can be used for cross-linking or for grafting other molecules to create materials with specific characteristics. mdpi.com The synthesis of polymers from renewable feedstocks is a key principle of green chemistry, and the use of this compound derived from natural sources aligns with this goal. researchgate.net The development of polymers from precursors like polyamides is an active area of industrial research. basf.com
Multi-omics Approaches in Understanding Biological Interactions
To gain a comprehensive understanding of how this compound and its derivatives interact with biological systems, future research will increasingly rely on multi-omics approaches. These strategies involve the simultaneous analysis of different types of biological molecules, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics), to create a holistic picture of the cellular response to the compound.
Q & A
Q. What are the established synthetic pathways for Oxacyclotridec-3-en-2-one, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?
Methodological Answer: Synthetic routes typically involve lactonization of hydroxy acids or ketone cyclization. Key variables include solvent polarity (to stabilize intermediates), temperature (to control reaction kinetics), and catalyst selection (e.g., acid/base or enzymatic catalysts). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For purity, chromatographic techniques (HPLC, GC) and recrystallization protocols should be validated against known standards .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
Methodological Answer:
- NMR : Assign / signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in the 13-membered ring.
- IR : Validate lactone carbonyl stretch (~1740 cm) and absence of hydroxyl peaks.
- MS : Confirm molecular ion ([M+H]) and fragmentation patterns using high-resolution MS. Cross-referencing with literature data and computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT, molecular dynamics) are effective in predicting the reactivity of this compound in ring-opening reactions, and how do they align with experimental kinetic data?
Methodological Answer: Density Functional Theory (DFT) can model transition states and activation energies for ring-opening pathways. Compare computed kinetic parameters (e.g., ) with experimental Arrhenius plots derived from variable-temperature NMR or stopped-flow spectroscopy. Discrepancies may arise from solvent effects or implicit solvation models in simulations, necessitating explicit solvent MD simulations for refinement .
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations regarding the thermodynamic stability of this compound’s conformers?
Methodological Answer:
- Experimental : Use low-temperature X-ray crystallography or NOESY NMR to identify dominant conformers.
- Computational : Perform conformational searches (Monte Carlo or molecular mechanics) followed by DFT optimization. If contradictions persist, assess approximations in computational models (e.g., neglect of dispersion corrections) and recalibrate using higher-level theories (e.g., CCSD(T)) .
Q. What strategies are recommended for designing studies to investigate the biological activity of this compound derivatives, particularly in overcoming solubility limitations in in vitro assays?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (DMSO, cyclodextrins) or nanoparticle formulations. Validate biocompatibility via cytotoxicity controls.
- Assay Design : Employ orthogonal assays (e.g., fluorescence-based enzymatic inhibition and SPR binding studies) to mitigate false positives.
- Data Interpretation : Apply statistical rigor (e.g., Hill coefficients for dose-response curves) and correct for solvent interference .
Methodological Considerations for Data Analysis
Q. How should researchers address variability in spectroscopic data when characterizing this compound analogs with subtle structural differences?
Methodological Answer:
- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments daily.
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to NMR/IR datasets to distinguish noise from meaningful variations.
- Reproducibility : Replicate measurements across multiple batches and report confidence intervals .
Q. What frameworks guide the integration of this compound into broader synthetic methodologies, such as macrocyclic drug design or green chemistry applications?
Methodological Answer:
- Macrocyclic Design : Use structure-activity relationship (SAR) models to correlate ring size/substituents with target binding.
- Green Chemistry : Evaluate atom economy of synthetic routes and replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., 2-MeTHF). Lifecycle assessment (LCA) tools can quantify environmental impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
